molecular formula C15H10FN3O2S B2907324 N-(2-(2-fluorophenoxy)pyrimidin-5-yl)thiophene-2-carboxamide CAS No. 1396870-30-6

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)thiophene-2-carboxamide

Cat. No. B2907324
CAS RN: 1396870-30-6
M. Wt: 315.32
InChI Key: FZBSGFLQGXTCHD-UHFFFAOYSA-N
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Description

“N-(2-(2-fluorophenoxy)pyrimidin-5-yl)thiophene-2-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a thiophene ring, which is a heterocyclic compound with the formula C4H4S, consisting of a five-member ring with four carbon atoms and a sulfur atom .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related compounds, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound is prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The molecular structure of “N-(2-(2-fluorophenoxy)pyrimidin-5-yl)thiophene-2-carboxamide” can be deduced from its name. It contains a pyrimidine ring attached to a thiophene ring via a carboxamide group. The pyrimidine ring is substituted at the 2-position with a 2-fluorophenoxy group .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-(2-fluorophenoxy)pyrimidin-5-yl)thiophene-2-carboxamide” are likely to be complex due to the presence of multiple reactive sites. For example, the pyrimidine ring can undergo reactions at the nitrogen atoms, and the thiophene ring can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(2-fluorophenoxy)pyrimidin-5-yl)thiophene-2-carboxamide” can be inferred from its structure. It is likely to be a solid at room temperature . Its molecular weight can be calculated from its molecular formula .

Future Directions

The future directions for research on “N-(2-(2-fluorophenoxy)pyrimidin-5-yl)thiophene-2-carboxamide” could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and development of its applications in various fields .

properties

IUPAC Name

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O2S/c16-11-4-1-2-5-12(11)21-15-17-8-10(9-18-15)19-14(20)13-6-3-7-22-13/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBSGFLQGXTCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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